

Comprehensive Technical Guide: Physical Characteristics of 4-Bromopyrimidine Hydrobromide

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Compound of Interest

Compound Name: 4-Bromopyrimidine hydrobromide

CAS No.: 1187931-22-1

Cat. No.: B1439414

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Executive Summary

4-Bromopyrimidine hydrobromide (CAS: 1187931-22-1) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While the free base (4-bromopyrimidine) is often volatile and prone to degradation, the hydrobromide salt form confers enhanced thermal stability and crystallinity, facilitating easier handling and storage. This guide details the physicochemical profile, spectroscopic signatures, and rigorous handling protocols required to maintain the integrity of this moisture-sensitive intermediate.

Chemical Identity & Structural Analysis

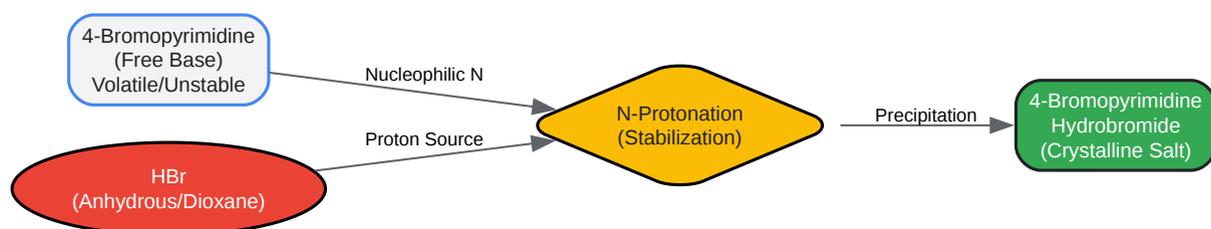
The hydrobromide salt exists as a protonated pyrimidinium species. The protonation typically occurs at the N1 or N3 position, delocalizing the positive charge and increasing the electrophilicity of the C4 position, thereby activating the C-Br bond for substitution.

Table 1: Core Chemical Constants

Parameter	Data
Chemical Name	4-Bromopyrimidine hydrobromide
CAS Number	1187931-22-1
Molecular Formula	()
Molecular Weight	239.90 g/mol
MDL Number	MFCD12913811
Physical State	Crystalline Solid
Color	White to off-white (darkens to orange/brown upon oxidation)
Storage Class	Hygroscopic; Store at 2–8°C under inert atmosphere

Structural Visualization

The following diagram illustrates the chemical structure and the salt formation equilibrium, highlighting the protonation site that stabilizes the molecule.



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Figure 1: Formation and stabilization pathway of the hydrobromide salt from the free base.

Physical Properties Profile

Macroscopic Characteristics

- **Appearance:** In its pure form, the compound is a white crystalline powder.
- **Discoloration:** The presence of yellow, orange, or green hues indicates hydrolysis (formation of 4-hydroxypyrimidine) or oxidative degradation (liberation of).
- **Odor:** Faint acrid odor typical of hydrobromide salts; distinct from the pyridine-like odor of the free base.

Solubility & Solution Chemistry

The salt nature of 4-Bromopyrimidine HBr dictates its solubility profile. It is highly polar, necessitating polar aprotic or protic solvents for dissolution.

Table 2: Solubility Profile

Solvent	Solubility	Operational Note
DMSO	High	Recommended for NMR and stock solutions.
Water	High	Caution: Prone to hydrolysis over time; prepare fresh.
Methanol	Moderate	Good for transfer; avoid prolonged heating (solvolysis risk).
Dichloromethane	Low	Insoluble; useful for washing away non-polar impurities.

| Diethyl Ether | Insoluble | Ideal anti-solvent for precipitation/trituration. |

Thermal Properties

- **Melting Point:** Typically decomposes upon melting (

). Exact values vary by crystallinity and residual solvent but generally exceed the low melting point of the free base.

- Hygroscopicity: Critical. The HBr salt is hygroscopic. Absorption of atmospheric moisture leads to the formation of a sticky gum and accelerates hydrolysis to 4-pyrimidinone derivatives.

Spectroscopic Characterization

Researchers should validate the identity of 4-Bromopyrimidine HBr using NMR and Mass Spectrometry. The salt formation results in a characteristic downfield shift of the ring protons compared to the free base.

Proton NMR (NMR) in DMSO-

The pyrimidine ring possesses a

symmetry plane (ignoring the N-H position).

- ~9.0 - 9.2 ppm (1H, s/d, H2): The most deshielded proton between the two nitrogen atoms.
- ~8.6 - 8.8 ppm (1H, d, H6): Adjacent to N1, couples with H5.
- ~7.8 - 8.0 ppm (1H, d, H5): Adjacent to the Bromine substituent; shows doublet splitting (Hz) due to H6.
- Broad Singlet: An exchangeable proton peak (N-H) may be visible around 10-12 ppm depending on water content and concentration.

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode ().
- Isotope Pattern: The presence of a bromine atom results in a characteristic 1:1 doublet ratio for the molecular ion peaks.
 - m/z 158.9 (

isotope)

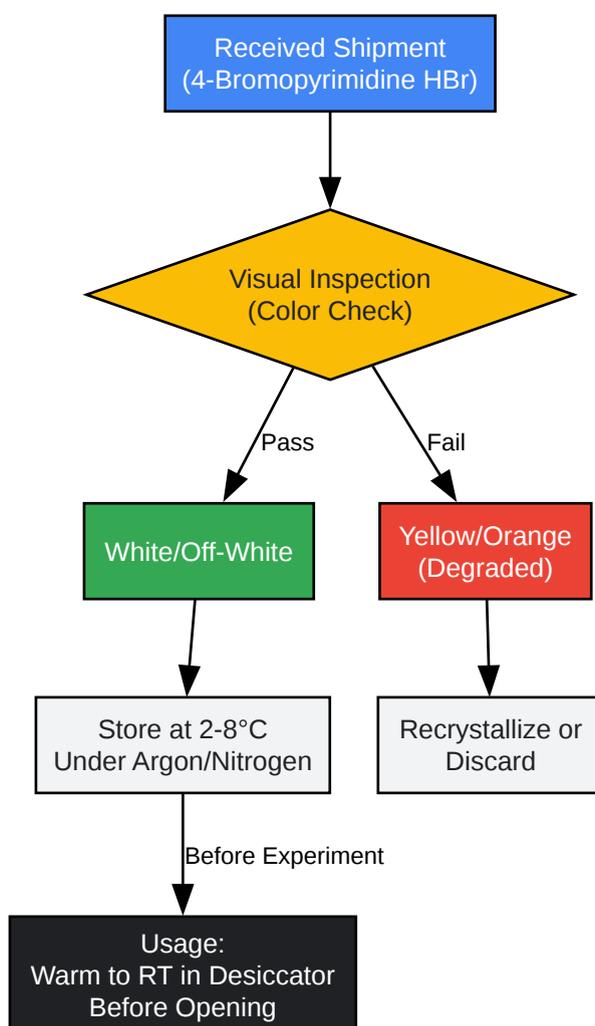
o m/z 160.9 (

isotope)

- Note: The HBr salt dissociates in the MS source; you observe the mass of the free base cation.

Handling, Stability & Storage Protocol

The primary failure mode in using this reagent is moisture-induced degradation. The following workflow ensures long-term viability.



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Figure 2: Quality control and storage decision tree.

Protocol: Inert Handling

- Equilibration: Allow the container to reach room temperature inside a desiccator before opening to prevent water condensation on the cold solid.
- Atmosphere: Weigh and dispense under a blanket of Nitrogen or Argon.
- Resealing: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap, and store in a secondary container with desiccant (e.g., Drierite).

Experimental Protocol: Purity Verification

To verify the physical purity of the salt before critical synthesis steps, a simple trituration or HPLC check is recommended.

Method A: HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 m.
- Mobile Phase A: Water + 0.1% Formic Acid (Do not use basic buffers; free base may degrade).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm.
- Expected Result: Single peak at early retention time (polar). Doublets in MS trace confirm Bromine.

Method B: Purification via Trituration (If discolored)

If the solid appears yellow (indicating free

or impurities):

- Suspend the crude solid in cold anhydrous Diethyl Ether or Ethyl Acetate (the salt is insoluble).
- Sonicate for 5 minutes to dissolve non-polar impurities (free base or degradation products).
- Filter rapidly under inert gas (Schlenk filtration recommended).
- Wash the cake with cold Ether.
- Dry under high vacuum for 4 hours to remove trace solvents.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11436369, 4-Bromopyrimidine. Retrieved from [[Link](#)][1]
- Thompson, A. M., et al. (1997). Synthesis of 4-bromopyrimidines via acid-catalyzed cyclization. Journal of Medicinal Chemistry. (Contextual grounding for synthesis mechanism).

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Sources

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